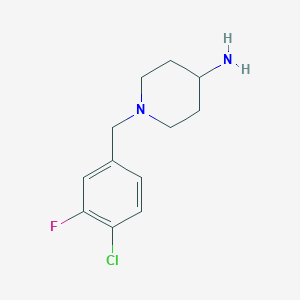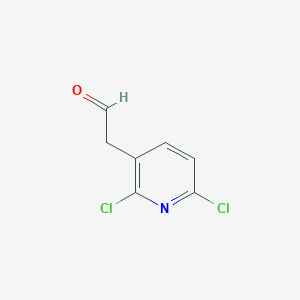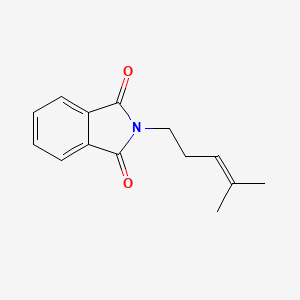
4-methyl-1-(phthalimido)-3-pentene
Descripción general
Descripción
4-methyl-1-(phthalimido)-3-pentene is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(phthalimido)-3-pentene can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpent-3-en-1-ylamine with phthalic anhydride under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as toluene or xylene, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-1-(phthalimido)-3-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced isoindole derivatives, and substituted isoindole compounds.
Aplicaciones Científicas De Investigación
4-methyl-1-(phthalimido)-3-pentene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-methyl-1-(phthalimido)-3-pentene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylpent-3-en-1-yl)-2(5H)-furanone: A compound with a similar structure but different functional groups.
3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA: Another related compound with distinct biological roles.
Uniqueness
4-methyl-1-(phthalimido)-3-pentene is unique due to its isoindole core, which imparts specific chemical and biological properties
Propiedades
Número CAS |
13296-42-9 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
2-(4-methylpent-3-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO2/c1-10(2)6-5-9-15-13(16)11-7-3-4-8-12(11)14(15)17/h3-4,6-8H,5,9H2,1-2H3 |
Clave InChI |
MRZQAASTUQTBMY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCN1C(=O)C2=CC=CC=C2C1=O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
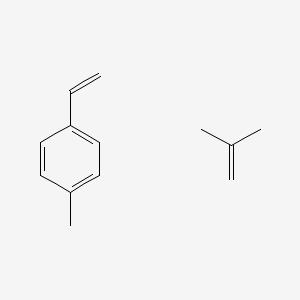
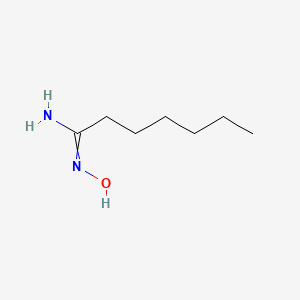
![1-[2-(6-Methylpyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B8608052.png)
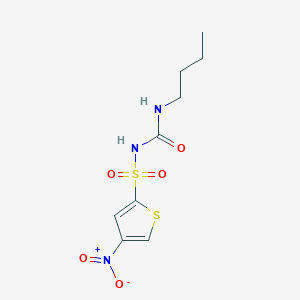
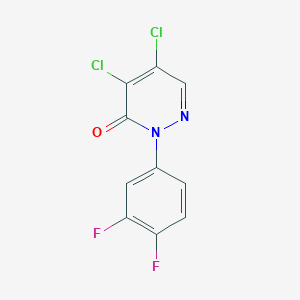

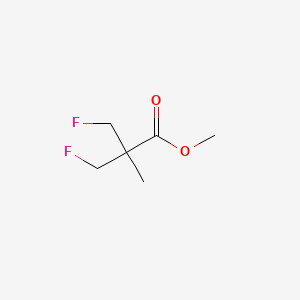
![2'-(Aminomethyl)-N-(2-phenylethyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B8608080.png)

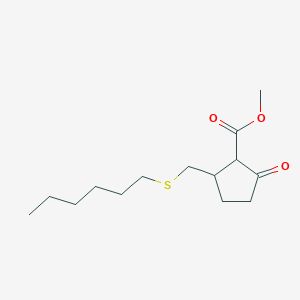

![Methyl 4-(2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethoxy)benzoate](/img/structure/B8608132.png)
